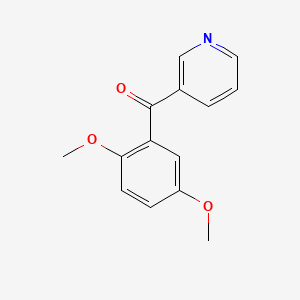
(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone is an aromatic ketone that features a methanone group linking a 2,5-dimethoxyphenyl ring and a pyridin-3-yl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone can be achieved through several methods. One common approach involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source . This method is efficient and operates under mild conditions, making it environmentally friendly.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using transition metal catalysts. The use of copper catalysts in the presence of water is a preferred method due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aromatic ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Aromatic ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structural configuration. The pathways involved may include signal transduction pathways, such as the JAK-STAT signaling pathway .
Comparison with Similar Compounds
Similar Compounds
- (2-methoxy-5-methylphenyl)(pyridin-3-yl)methanone
- (3,3-dimethylpiperidin-1-yl)(6-(3-fluoro-4-methylphenyl)pyridin-2-yl)methanone
Uniqueness
(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone is unique due to the presence of both methoxy groups on the phenyl ring and the pyridin-3-yl group. This combination imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets.
Biological Activity
(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a 2,5-dimethoxyphenyl group attached to a pyridin-3-yl moiety via a carbonyl linkage. Its chemical formula is C13H13N1O3. The unique arrangement of methoxy groups influences both its chemical reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Similar compounds have shown potential as anticancer agents by inhibiting cell proliferation in various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit tubulin polymerization, a crucial process in cancer cell division .
- Apoptosis Induction : Studies suggest that this compound may induce apoptosis in cancer cells. For example, it has been observed to enhance caspase-3 activity, a marker of programmed cell death, in treated cells .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions : Utilizing appropriate substrates such as 2,5-dimethoxybenzaldehyde and pyridin-3-amine under acidic conditions.
- Reflux Methods : Employing catalysts like CuCl2 in solvents such as toluene to facilitate the reaction .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound and related derivatives. Below is a summary of findings from various research articles:
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other compounds sharing structural features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (2-Methoxyphenyl)(pyridin-3-yl)methanone | Similar phenyl and pyridine groups | Lacks the second methoxy group |
| (4-Methylphenyl)(pyridin-3-yl)methanone | Contains a methyl substituent on the phenyl | Altered electronic properties due to methyl group |
| (2,6-Dimethylphenyl)(pyridin-3-yl)methanone | Dimethyl substitution at different positions | May exhibit different biological activity profiles |
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(2,5-dimethoxyphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C14H13NO3/c1-17-11-5-6-13(18-2)12(8-11)14(16)10-4-3-7-15-9-10/h3-9H,1-2H3 |
InChI Key |
ZURWVDYSJMWWSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















